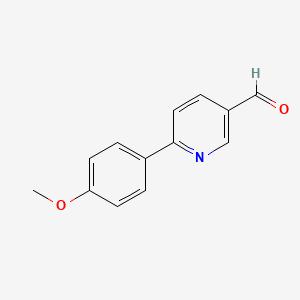

6-(4-Methoxyphenyl)nicotinaldehyde

CAS No.: 834884-62-7

Cat. No.: VC2294340

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834884-62-7 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 6-(4-methoxyphenyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 |

| Standard InChI Key | YZDVCIURBAJHKI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |

Introduction

6-(4-Methoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of aldehydes derived from nicotinic acid. It features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 3-position. This compound is a valuable building block in organic synthesis, with applications in medicinal chemistry and material science .

Synthesis and Production

The synthesis of 6-(4-Methoxyphenyl)nicotinaldehyde typically involves several key steps, including the formation of the pyridine ring and the introduction of the 4-methoxyphenyl and aldehyde groups. Recent studies have highlighted efficient synthetic routes such as microwave-assisted methods and photoredox catalysis, which allow for eco-friendly synthesis under mild conditions. The use of continuous flow reactors has also been explored to enhance scalability and efficiency in industrial settings.

Chemical Reactions and Mechanisms

6-(4-Methoxyphenyl)nicotinaldehyde participates in various chemical reactions, primarily due to its reactive aldehyde functional group. Common reagents used in these reactions include nucleophiles and electrophiles. The mechanism of action is influenced by solvent effects and steric hindrance from substituents on the aromatic rings. The presence of the methoxy group enhances solubility in organic solvents and affects reactivity patterns compared to similar compounds without this substituent.

Scientific Uses and Applications

This compound is used in various scientific fields due to its versatility as a building block in organic synthesis. It has applications in medicinal chemistry, where it can be used to synthesize complex molecules with potential biological activity, and in material science, where it can contribute to the development of new materials with specific properties.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of 6-(4-Methoxyphenyl)nicotinaldehyde to make it more efficient and environmentally friendly. Future research directions may include exploring its potential applications in drug discovery and material science, leveraging its reactivity and versatility as a building block for complex molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume